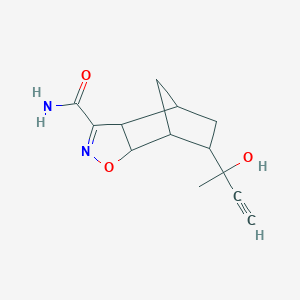
6-(2-Hydroxybut-3-yn-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Hydroxybut-3-yn-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazole ring fused with a hexahydro-methano framework, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxybut-3-yn-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazole-3-carboxamide typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent introduction of the hydroxybutynyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems could be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Hydroxybut-3-yn-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond in the hydroxybutynyl group to a double or single bond.
Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutynyl group can yield ketones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
6-(2-Hydroxybut-3-yn-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2-Hydroxybut-3-yn-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxybutynyl group may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxybut-3-yn-2-yl)thiazole-4-carbonitrile: This compound shares the hydroxybutynyl group but has a different core structure.
7-(2-Hydroxybut-3-yn-2-yl)-4,4a,4b,5,6,7,8,8a,9,10-decahydro-3H-phenanthren-2-one: Another compound with a hydroxybutynyl group, but with a phenanthrene core.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
9-(2-hydroxybut-3-yn-2-yl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene-5-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-3-13(2,17)8-5-6-4-7(8)11-9(6)10(12(14)16)15-18-11/h1,6-9,11,17H,4-5H2,2H3,(H2,14,16) |
Clave InChI |
BBQJOVNBTRBPSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)(C1CC2CC1C3C2C(=NO3)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



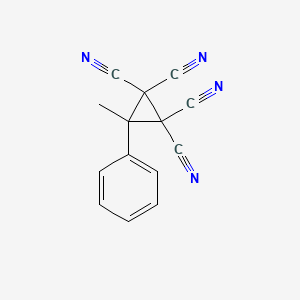
![1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-6-(furan-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11482303.png)
![4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11482308.png)
![2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11482310.png)
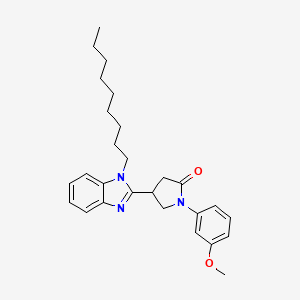
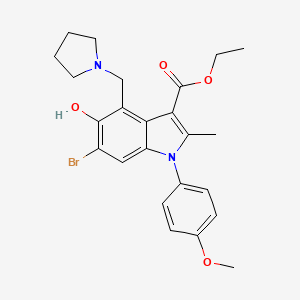

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B11482333.png)
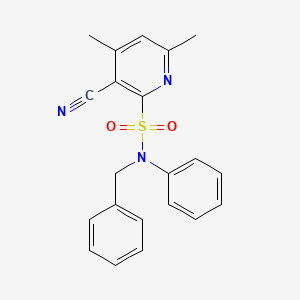
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11482335.png)
![3-(4-methylphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11482336.png)
![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11482350.png)
![1'-tert-butyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11482363.png)
